molecular formula C11H13NO B8781853 3-(1H-Indol-2-YL)propan-1-OL

3-(1H-Indol-2-YL)propan-1-OL

Cat. No.: B8781853
M. Wt: 175.23 g/mol
InChI Key: DEEDFKRYGMJPCW-UHFFFAOYSA-N
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Description

3-(1H-Indol-2-YL)propan-1-OL is an indole derivative featuring a propan-1-ol chain substituted at the 2-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and bioactive molecules. The hydroxyl group and indole moiety confer unique physicochemical properties, influencing solubility, hydrogen bonding, and interactions with biological targets .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(1H-indol-2-yl)propan-1-ol

InChI

InChI=1S/C11H13NO/c13-7-3-5-10-8-9-4-1-2-6-11(9)12-10/h1-2,4,6,8,12-13H,3,5,7H2

InChI Key

DEEDFKRYGMJPCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-YL vs. 3-YL Substitution

The position of the propanol chain on the indole ring significantly alters molecular properties:

  • 3-(1H-Indol-3-yl)propan-1-ol (CAS 3569-21-9): This isomer, with the propanol chain at the 3-position, exhibits distinct NMR spectral shifts compared to the 2-yl analog. For example, 3-substituted indoles typically show downfield shifts for H-2 protons (e.g., ~7.95 ppm in CD3OD) due to electron-withdrawing effects, whereas 2-substituted analogs may display upfield shifts due to altered resonance .
Table 1: Key Differences Between Positional Isomers
Property 3-(1H-Indol-2-YL)propan-1-OL 3-(1H-Indol-3-yl)propan-1-ol
Substitution Position 2-position of indole 3-position of indole
1H-NMR (H-2 Shift) Expected upfield (~7.2–7.5 ppm) Downfield (~7.95 ppm)
Synthetic Accessibility Likely more challenging Well-documented

Functional Group Variations

1-(1H-Indol-3-yloxy)propan-2-ol (CAS 3364-35-0)

This compound features an ether linkage between the indole and propanol moieties. Key differences include:

  • Reactivity : The ether group increases stability against hydrolysis compared to direct C–C bonds in this compound.
  • Biological Activity : Ether-linked indoles often exhibit enhanced bioavailability due to improved lipophilicity .
1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (CAS 436099-61-5)

This analog incorporates a dimethylindole and furan-methylamino group, leading to:

  • Increased Molecular Weight (388.42 g/mol) : Enhances binding affinity in receptor-ligand interactions.
  • Complexity in Synthesis: Multi-step routes involving protective groups (e.g., tosyl, TBS) are required, contrasting with simpler propanol-indole derivatives .

Spectral and Analytical Data

Mass spectrometry (MS) and NMR are critical for differentiation:

  • MS Fragmentation : 3-(1H-Indol-3-yl)propan-1-ol (MW 175.23) shows a base peak at m/z 130 (indole fragment), whereas ether-linked analogs exhibit distinct fragmentation patterns (e.g., loss of –OH or –O– groups) .
  • 13C-NMR : The 2-yl substitution in this compound would result in unique carbon chemical shifts for C-2 (~125–130 ppm) compared to C-3 in 3-yl analogs (~120–125 ppm) .

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